N-benzyl-4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide
Description
N-benzyl-4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide is a synthetic small molecule characterized by a benzamide core linked to a substituted imidazole ring. The imidazole moiety is functionalized with a sulfanyl (-S-) group connected to a cyclopentylcarbamoyl methyl unit, while the benzamide group is N-substituted with a benzyl group.
The compound’s synthesis likely involves multi-step organic reactions, including:
- Amide coupling: To introduce the cyclopentylcarbamoyl group.
- Thioether formation: For the sulfanyl linkage.
- Imidazole ring functionalization: Achieved via nucleophilic substitution or copper-catalyzed cross-coupling (e.g., using conditions similar to those in : CuI, Na ascorbate, DBU in DMF at 60°C) .
Properties
IUPAC Name |
N-benzyl-4-[2-[2-(cyclopentylamino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c29-22(27-20-8-4-5-9-20)17-31-24-25-14-15-28(24)21-12-10-19(11-13-21)23(30)26-16-18-6-2-1-3-7-18/h1-3,6-7,10-15,20H,4-5,8-9,16-17H2,(H,26,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGJXUNIDQPBBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Benzamide Group: The benzamide group can be introduced via the reaction of benzoyl chloride with an amine.
Attachment of the Cyclopentylcarbamoyl Group: This step involves the reaction of cyclopentyl isocyanate with a suitable nucleophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography .
Biological Activity
N-benzyl-4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzamide core and an imidazole ring, which are known for their diverse biological activities. The presence of the cyclopentylcarbamoyl and sulfanyl groups may enhance its pharmacological profile.
Antitumor Activity
Recent studies have demonstrated that derivatives of imidazole, including compounds similar to this compound, exhibit significant antitumor properties. For instance, a study evaluated various benzimidazole derivatives for their effects on human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that certain compounds showed high cytotoxicity with IC50 values ranging from 0.85 to 6.75 µM across different assays .
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 | 2D |
| Compound 6 | HCC827 | 5.13 ± 0.97 | 2D |
| N-benzyl derivative | NCI-H358 | 6.48 ± 0.11 | 3D |
These findings suggest that modifications in the chemical structure can lead to enhanced antitumor activity, indicating the potential for further optimization of this compound.
Antimicrobial Activity
In addition to antitumor effects, compounds with similar structures have been evaluated for antimicrobial properties. The antimicrobial activity was assessed using standard broth microdilution methods against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. Some derivatives exhibited promising antibacterial activity, suggesting that this compound may also have potential as an antimicrobial agent .
The biological activity of this compound is likely mediated through interactions with specific molecular targets within cells. For example, the imidazole moiety is known to interact with DNA and inhibit cellular proliferation by inducing apoptosis in cancer cells . Additionally, the compound's ability to bind within the minor groove of DNA may contribute to its antitumor effects by disrupting normal cellular processes.
Case Studies
Several case studies highlight the effectiveness of related compounds in preclinical models:
- Study on Lung Cancer : A series of benzimidazole derivatives were tested against lung cancer cell lines, revealing that structural variations significantly influenced their cytotoxicity profiles.
- Antibacterial Testing : In vitro tests showed that certain derivatives effectively inhibited bacterial growth at low concentrations, supporting their potential use as therapeutic agents against resistant strains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide (CAS 2183348-18-5)
- Structural Differences :
- Cyclohexylmethyl vs. cyclopentyl group on the carbamoyl moiety.
- Benzamide attached to a phenyl-imidazole group vs. a benzyl-imidazole group.
- Impact of Modifications :
- The phenyl-imidazole substitution may reduce solubility compared to the benzyl group due to decreased polarity.
Ponatinib Derivatives with Imidazole Modifications highlights imidazole derivatives where water-soluble amines (e.g., dimethylamino, pyrrolidinyl) were introduced to enhance solubility. However, these modifications failed to improve potency, underscoring the sensitivity of imidazole-based scaffolds to steric and electronic changes . In contrast, the sulfanyl group in the target compound may offer improved stability or unique binding interactions compared to amine-substituted analogues.
Data Table: Comparative Analysis of Structural Analogues
Research Findings and Implications
- Cycloalkyl vs. Linear Chain Substitutions : The cyclopentyl group in the target compound balances lipophilicity and steric demands, whereas cyclohexylmethyl analogues () may prioritize hydrophobic interactions in target binding .
- Sulfanyl vs. Amine Functionalization : The sulfanyl group in the target compound avoids the solubility-potency trade-off observed in Ponatinib derivatives (), suggesting a more optimized pharmacophore .
- Synthetic Feasibility : Copper-catalyzed methods () are viable for imidazole functionalization, though yields remain moderate. Future work could explore photoredox or enzymatic catalysis to improve efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
